molecular formula C17H12N2O2 B15012587 2-Methyl-4-phenoxy[1]benzofuro[3,2-d]pyrimidine

2-Methyl-4-phenoxy[1]benzofuro[3,2-d]pyrimidine

Cat. No.: B15012587
M. Wt: 276.29 g/mol
InChI Key: LXWIHHBZMXGYLK-UHFFFAOYSA-N
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Description

2-Methyl-4-phenoxy1benzofuro[3,2-d]pyrimidine is a synthetic organic compound with the molecular formula C₁₇H₁₂N₂O₂. It belongs to the class of fused pyrimidine derivatives, which have garnered significant interest due to their diverse biological activities, particularly in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-phenoxy1benzofuro[3,2-d]pyrimidine typically involves multi-step organic reactions. One common method includes the aza-Wittig reaction of iminophosphoranes with isocyanates, followed by cyclization with nitrogen-oxygen-containing nucleophiles . The reaction conditions often involve moderate temperatures (40-50°C) and the presence of catalytic amounts of bases such as sodium ethoxide or potassium carbonate .

Industrial Production Methods

While specific industrial production methods for 2-Methyl-4-phenoxy1benzofuro[3,2-d]pyrimidine are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-phenoxy1benzofuro[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

2-Methyl-4-phenoxy1benzofuro[3,2-d]pyrimidine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • Quinazoline
  • Furo[2,3-d]pyrimidine

Uniqueness

2-Methyl-4-phenoxy1benzofuro[3,2-d]pyrimidine is unique due to its specific structural features, which confer distinct biological activities. Unlike other similar compounds, it has shown selective and potent inhibitory activity against specific protein kinases, making it a promising candidate for targeted cancer therapies .

Properties

Molecular Formula

C17H12N2O2

Molecular Weight

276.29 g/mol

IUPAC Name

2-methyl-4-phenoxy-[1]benzofuro[3,2-d]pyrimidine

InChI

InChI=1S/C17H12N2O2/c1-11-18-15-13-9-5-6-10-14(13)21-16(15)17(19-11)20-12-7-3-2-4-8-12/h2-10H,1H3

InChI Key

LXWIHHBZMXGYLK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)OC3=CC=CC=C3)OC4=CC=CC=C42

Origin of Product

United States

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